molecular formula C4H4F2IN3 B10908882 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine

1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine

Cat. No.: B10908882
M. Wt: 259.00 g/mol
InChI Key: DKCXRGAPGMRIDL-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-4-iodo-1H-pyrazol-5-amine is a chemical compound that belongs to the pyrazole family. This compound is characterized by the presence of a difluoromethyl group and an iodine atom attached to the pyrazole ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine typically involves the introduction of the difluoromethyl group and the iodine atom onto the pyrazole ring. One common method involves the difluoromethylation of a pyrazole precursor followed by iodination. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity.

For example, the difluoromethylation can be achieved using difluoromethylating agents such as ClCF2H in the presence of a base. The iodination step can be carried out using iodine or iodine-containing reagents under suitable conditions . Industrial production methods may involve optimized reaction conditions and scalable processes to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(Difluoromethyl)-4-iodo-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the pyrazole ring.

Scientific Research Applications

1-(Difluoromethyl)-4-iodo-1H-pyrazol-5-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The difluoromethyl group can form hydrogen bonds with target proteins, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target proteins and influence biological pathways .

Comparison with Similar Compounds

1-(Difluoromethyl)-4-iodo-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties that can be leveraged in various scientific and industrial applications.

Biological Activity

1-(Difluoromethyl)-4-iodo-1H-pyrazol-5-amine is a synthetic organic compound with notable biological activity, particularly in the fields of agriculture and medicine. Its unique structural features, including a difluoromethyl group and an iodine atom attached to a pyrazole ring, enhance its biological properties and stability. This article explores the compound's biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C5H4F2IN3C_5H_4F_2IN_3, with a molar mass of approximately 236.01 g/mol. The compound's structure is characterized by:

  • Difluoromethyl group : Enhances biological activity.
  • Iodine atom : Contributes to its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the enzyme succinate dehydrogenase, which is crucial for cellular respiration in fungi. This inhibition leads to disrupted energy production, resulting in fungal cell death.

In studies involving various pathogens, related pyrazole compounds demonstrated strong antimicrobial effects, suggesting that this compound may have similar therapeutic applications.

Antitumor Activity

The compound has also been explored for its potential as an anticancer agent. Pyrazole derivatives are known for their ability to modulate various biological pathways involved in cancer progression. For instance, compounds with similar structures have shown efficacy in inhibiting the proliferation of prostate cancer cell lines by acting as androgen receptor antagonists .

In vitro studies have indicated that this compound can induce apoptosis in cancer cells, thereby highlighting its potential as a therapeutic candidate against tumors .

The mechanism of action for this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits succinate dehydrogenase, disrupting the mitochondrial respiratory chain and leading to cell death in fungi.
  • Receptor Modulation : It may also interact with androgen receptors, demonstrating antagonistic properties that can inhibit cancer cell proliferation .

Case Studies and Research Findings

StudyFindings
Antifungal Activity Demonstrated significant inhibition of fungal growth through succinate dehydrogenase inhibition.
Antitumor Efficacy Induced apoptosis in prostate cancer cell lines; potential as an androgen receptor antagonist .
Structural Activity Relationship (SAR) Similar pyrazole derivatives showed enhanced activity against various pathogens; SAR studies indicate that modifications can lead to improved potency .

Properties

IUPAC Name

2-(difluoromethyl)-4-iodopyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F2IN3/c5-4(6)10-3(8)2(7)1-9-10/h1,4H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCXRGAPGMRIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1I)N)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F2IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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